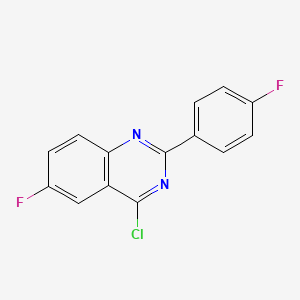

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2/c15-13-11-7-10(17)5-6-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMDDIBFRSVJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674253 | |

| Record name | 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-32-7 | |

| Record name | 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline is a synthetic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 885277-32-7

- Molecular Formula : C14H7ClF2N2

The biological activity of this compound primarily involves its interaction with various molecular targets implicated in cancer progression. Here are key points regarding its mechanism:

- Kinase Inhibition : Similar quinazoline derivatives have been shown to inhibit kinases involved in cell signaling pathways, particularly those related to tumor growth and survival.

- EGFR Inhibition : The compound has been associated with the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment. The presence of electron-withdrawing groups such as fluorine enhances binding affinity to the kinase domain of EGFR .

- Antiproliferative Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | 3.62 | EGFR Inhibition | |

| HCC827 (EGFR-mutant) | <1 | NEK4 Kinase Inhibition | |

| HepG2 (Liver Cancer) | 5–10 | Cytotoxicity via multiple pathways |

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including A549 and HCC827. The compound's efficacy is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival .

- Structure-Activity Relationship (SAR) : SAR studies highlight that modifications at specific positions on the quinazoline scaffold can enhance biological activity. For instance, the introduction of fluorine at the 6-position has been shown to improve solubility and potency against cancer cells, making it a promising candidate for further development .

- Animal Model Evaluations : In vivo studies using mouse models have indicated that compounds similar to this compound exhibit significant antitumor effects, supporting their potential clinical applications .

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies:

The compound is primarily utilized as an intermediate in the synthesis of kinase inhibitors, which are crucial for developing targeted therapies in oncology. Research indicates that it effectively inhibits the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a common target in cancer treatment. In vitro studies have demonstrated its ability to significantly reduce the proliferation of tumor cells associated with EGFR activity .

Case Study:

A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of various quinazoline derivatives, including this compound, showing promising results in inhibiting cancer cell lines such as A431 and H1975 .

Biochemical Research

Mechanisms of Action:

In biochemical research, this compound aids in elucidating the mechanisms underlying various signaling pathways. It is particularly useful in studies focusing on cell proliferation and apoptosis, helping researchers understand how cancer cells evade programmed cell death .

Research Example:

A recent investigation into the effects of quinazoline derivatives on cellular signaling pathways demonstrated that compounds like this compound can modulate key pathways involved in tumor growth and survival .

Material Science

Organic Semiconductors:

The compound is explored for its potential applications in material science, particularly in developing organic semiconductors for electronic devices. Its unique chemical structure allows it to exhibit desirable electronic properties that can be harnessed in organic electronics .

Application Data:

Research indicates that quinazoline derivatives can be integrated into polymer matrices to enhance charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, this compound shows potential as a component in formulating agrochemicals targeting specific pests or diseases. This application contributes to more sustainable agricultural practices by minimizing the impact on non-target organisms .

Example Study:

Field trials have indicated that formulations containing this compound can effectively control pest populations while exhibiting low toxicity to beneficial insects .

Diagnostic Tools

Imaging Techniques:

The compound is under investigation for its role in developing diagnostic agents that enhance imaging techniques used in medical applications. Its properties may improve the sensitivity and specificity of imaging modalities, aiding in disease detection and monitoring .

Research Findings:

Preliminary studies suggest that quinazoline derivatives can be conjugated with imaging agents to create more effective diagnostic tools for early detection of cancers .

Summary Table of Applications

| Application Field | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceutical | Kinase inhibitors for cancer therapy | Significant inhibition of EGFR activity; reduced tumor cell proliferation |

| Biochemical Research | Understanding signaling pathways | Modulation of pathways related to cell survival and proliferation |

| Material Science | Organic semiconductors | Enhanced charge transport properties for OLEDs and photovoltaic cells |

| Agricultural Chemistry | Agrochemical formulations | Effective pest control with low toxicity to non-target organisms |

| Diagnostic Tools | Imaging agent development | Improved sensitivity and specificity in disease detection |

Comparison with Similar Compounds

Key Findings :

- The 4-fluorophenyl group at position 2 balances moderate electron withdrawal and lipophilicity, favoring membrane permeability .

- Methoxy groups enhance fluorescence intensity but reduce metabolic stability due to oxidative susceptibility .

- Bulky substituents like cyclopropyl improve selectivity for hydrophobic kinase pockets .

Substituent Effects at Position 6

Position 6 modifications influence cytotoxicity and target engagement.

Key Findings :

- Bromine at position 6 enhances EGFR-TK inhibition (IC₅₀ = 37.66 nM) but introduces synthetic challenges .

- Substituting bromine with 4-fluorophenyl reduces kinase inhibition (IC₅₀ = 59.21 nM) but improves solubility .

- Phenylethynyl groups extend π-conjugation, red-shifting absorption maxima by ~20 nm .

Substituent Effects at Position 4

Preparation Methods

Starting Materials

- Para-fluoroaniline as the key aromatic amine starting material.

- Acrylic acid for Michael addition.

- Halogenating agents such as phosphorus oxychloride or phosphorus trichloride.

- Oxidants like iodine or a combination of manganese dioxide and iodine.

- Phase transfer catalysts including tetrabutylammonium bromide.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Michael Addition | Para-fluoroaniline + acrylic acid, 40-50 °C, with phase transfer catalyst (e.g., tetrabutylammonium bromide) | 3-(4-fluorophenylamino)propionic acid | High | Mild conditions, catalyst improves reaction efficiency. |

| 2 | Condensation Cyclization | Heating with dehydrating agent (polyphosphoric acid or concentrated sulfuric acid) at 90-110 °C | 6-fluoro-2,3-dihydroquinolin-4(1H)-one | ~80 | Cyclization forms quinoline core; polyphosphoric acid preferred for better yield. |

| 3 | Halogenation and Dehydrogenation | Treatment with halogenating agent (phosphorus oxychloride) and oxidant (manganese dioxide + iodine) | 4-chloro-6-fluoroquinoline | High | Introduces chlorine at position 4 and aromatizes the ring. |

| 4 | Attachment of 4-fluorophenyl group | Nucleophilic aromatic substitution or cross-coupling reactions on quinazoline core | 4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | Variable | Often achieved via substitution on a halogenated quinazoline intermediate. |

Key Reaction Conditions and Catalysts

- Michael Addition: Phase transfer catalysts such as tetrabutylammonium bromide enhance the reaction between para-fluoroaniline and acrylic acid at moderate temperatures (40-50 °C).

- Cyclization: Polyphosphoric acid is effective as a dehydrating agent, enabling cyclization at 90-110 °C without requiring high-pressure or specialized equipment.

- Halogenation: Phosphorus oxychloride in the presence of iodine/manganese dioxide oxidizes and chlorinates the intermediate to yield the 4-chloro substituent.

- Phenyl Substitution: The 4-fluorophenyl group can be introduced through nucleophilic aromatic substitution on a suitable halogenated quinazoline intermediate, often under basic conditions.

- The described synthetic route offers advantages including a short synthesis pathway, high overall yield, cost-effectiveness, and suitability for scale-up in industrial production.

- Use of widely available starting materials like para-fluoroaniline reduces raw material cost.

- Avoidance of extreme temperatures (no need for >250 °C) and specialized equipment enhances safety and practicality.

- Phase transfer catalysts and polyphosphoric acid improve reaction rates and yields.

- Halogenation steps using phosphorus oxychloride and iodine/manganese dioxide provide selective chlorination and aromatization efficiently.

| Parameter | Details |

|---|---|

| Starting Material | Para-fluoroaniline |

| Michael Addition Temperature | 40-50 °C |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (preferred) |

| Cyclization Agent | Polyphosphoric acid or concentrated sulfuric acid |

| Cyclization Temperature | 90-110 °C |

| Halogenating Agent | Phosphorus oxychloride (preferred) |

| Oxidant | Iodine or manganese dioxide + iodine (catalytic amount) |

| Final Product Yield | High (up to 80% in cyclization step, overall yield improved compared to older methods) |

| Equipment Requirements | Standard laboratory or industrial reactors; no special high-temperature apparatus needed |

- Alternative synthetic routes involve nucleophilic aromatic substitution on pre-halogenated quinazoline intermediates to introduce the 4-fluorophenyl group, as described in recent literature.

- Reduction steps using iron powder and sodium hydroxide can be employed for functional group transformations on quinazoline derivatives, although these are more relevant for downstream functionalization rather than core synthesis.

- The choice of halogen substituents and their positions can be tuned by selecting appropriate starting materials and reaction conditions, enabling synthesis of a variety of quinazoline derivatives with tailored biological activities.

Q & A

Q. What are the key structural features of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline, and how do they influence its reactivity or pharmacological potential?

The compound consists of a quinazoline core fused with a benzene ring, substituted with chlorine (C4), fluorine (C6), and a 4-fluorophenyl group (C2). The electron-withdrawing fluorine and chlorine substituents enhance electrophilic reactivity at the C2 and C4 positions, facilitating nucleophilic substitution reactions. The 4-fluorophenyl group introduces steric and electronic effects that modulate interactions with biological targets, such as enzyme active sites or receptors . For example, fluorine substituents are known to improve metabolic stability and bioavailability in drug candidates .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard approach involves:

Cyclocondensation : Reacting 2-amino-5-fluorobenzoic acid with 4-fluorobenzaldehyde under acidic conditions to form the quinazoline backbone.

Chlorination : Introducing chlorine at C4 using POCl₃ or SOCl₂ under reflux .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key intermediates and reaction progress should be monitored via TLC and NMR spectroscopy .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood, especially during chlorination steps involving POCl₃.

- Waste Disposal : Segregate halogenated organic waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the biological activity of this quinazoline derivative?

Substituent Variation : Systematically replace the C4-Cl or C6-F with other halogens (e.g., Br, I) or electron-withdrawing groups (e.g., NO₂) to assess effects on target binding .

Positional Isomerism : Synthesize analogs with fluorine at C5 or C7 to evaluate steric and electronic impacts on activity.

Pharmacological Assays : Test derivatives in enzyme inhibition (e.g., EGFR kinase assays) or cell-based models (e.g., antiproliferative activity in cancer lines) .

Data should be analyzed using multivariate regression to identify critical substituent parameters (e.g., Hammett constants) .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₅H₈ClF₂N₂ requires m/z 292.0274) .

- X-ray Crystallography : Resolve crystal structures to determine bond angles and intermolecular interactions influencing packing and solubility .

- ¹⁹F NMR : Track fluorine substituent environments (δ -110 to -120 ppm for aromatic F) and assess purity .

Q. How should researchers address contradictions in reported biological data for quinazoline derivatives?

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, IC₅₀ protocols) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ values) and assess confounding factors (e.g., solvent effects in solubility-limited assays) .

- Computational Modeling : Perform molecular docking to validate hypothesized binding modes against crystallographic data .

Q. What methodologies are suitable for evaluating the compound’s pharmacokinetic properties?

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life .

- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .

- In Vivo Studies : Administer to rodent models and quantify plasma levels via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.